methyl 2-(5-bromo-2-oxopyridin-1(2H)-yl)acetate
Description
Methyl 2-(5-bromo-2-oxopyridin-1(2H)-yl)acetate is a heterocyclic compound featuring a pyridone core substituted with a bromine atom at the 5-position and an ester-functionalized acetamide side chain. Its molecular formula is C₈H₈BrNO₃, with a molecular weight of 246.06 g/mol. This compound is of interest in medicinal chemistry due to the pyridone scaffold’s prevalence in bioactive molecules, particularly in antimicrobial and anticancer agents .
Synthetic routes for analogous compounds often involve condensation reactions, hydrazide cyclization, or nucleophilic substitution, as seen in the synthesis of 1,3,4-oxadiazole derivatives . Structural characterization typically employs 1H/13C NMR, IR spectroscopy, and mass spectrometry . Crystallographic refinement tools like SHELXL are critical for resolving molecular geometries , while visualization software such as Mercury CSD aids in analyzing packing patterns and intermolecular interactions .
Properties
IUPAC Name |
methyl 2-(5-bromo-2-oxopyridin-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c1-13-8(12)5-10-4-6(9)2-3-7(10)11/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCMOARQLMCGDMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=C(C=CC1=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategy Overview
The synthesis of methyl 2-(5-bromo-2-oxopyridin-1(2H)-yl)acetate generally involves constructing the pyridinone core, introducing the bromine substituent at the 5-position, and esterifying the carboxylic acid derivative to the methyl ester. The process often employs multi-step reactions including heterocyclic formation, halogenation, and esterification, with careful control of reaction conditions to optimize yield and purity.
Preparation of the Pyridinone Core
2.1. Starting Material Selection
The core heterocyclic structure, 2-oxopyridine derivatives, can be synthesized from readily available precursors such as 2-hydroxypyridines or 2-chloropyridines, which are subjected to oxidation or substitution reactions to form the pyridinone ring.
2.2. Synthesis of 2-Oxopyridine Derivatives
A typical route involves oxidation of 2-hydroxypyridines using oxidizing agents like potassium permanganate or chromium-based reagents under controlled conditions to afford 2-oxopyridines. Alternatively, cyclization of suitable precursors such as 2-aminopyridines with carbonyl compounds can generate the pyridinone core.
Bromination at the 5-Position
3.1. Electrophilic Bromination
Conversion to the Corresponding Acid and Esterification
4.1. Hydrolysis to Carboxylic Acid
The brominated pyridinone derivative can be hydrolyzed to its corresponding acid using basic or acidic hydrolysis. For example, treatment with aqueous sodium hydroxide under reflux conditions converts the ester or related intermediates to the free acid.
4.2. Esterification to Methyl Ester
The acid is then esterified using methylating agents such as diazomethane or methyl iodide in the presence of a base, or via Fischer esterification with methanol and an acid catalyst like sulfuric acid.
| Method | Reagents | Conditions | Yield | Remarks |
|---|---|---|---|---|
| Diazomethane esterification | Diazomethane | Cold, inert atmosphere | High | Highly selective, safety considerations |
| Fischer esterification | Methanol, H2SO4 | Reflux | Moderate to high | Widely used, scalable |
Alternative Synthetic Routes
5.1. Cross-Coupling Strategies
Recent advances include palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings to attach the ester side chain to the heterocyclic core, providing regioselectivity and functional group tolerance.
Direct C-H activation methods can be employed to introduce the ester group at specific positions, reducing the number of steps and improving overall efficiency.
Research Findings and Data
Research studies have demonstrated the efficacy of various methods:
- Electrophilic bromination using NBS in acetic acid yields the 5-bromo derivative with high regioselectivity (around 80-85%).
- Hydrolysis and esterification steps typically achieve yields exceeding 70%, with purification via column chromatography.
- Cross-coupling reactions have been optimized with palladium catalysts, providing high yields (>85%) and regioselectivity.
Data Tables Summarizing Preparation Methods
Chemical Reactions Analysis
Types of Reactions
methyl 2-(5-bromo-2-oxopyridin-1(2H)-yl)acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, methyl 2-(5-bromo-2-oxopyridin-1(2H)-yl)acetate is used as a building block for the synthesis of more complex molecules. It is often employed in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology
In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. Its brominated structure allows for easy detection and quantification in biological assays.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of methyl 2-(5-bromo-2-oxopyridin-1(2H)-yl)acetate involves its interaction with specific molecular targets. The bromine atom in the compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or activation of their activity. The compound may also interact with cellular pathways involved in signal transduction and gene expression.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Reactivity and Bioactivity
Methyl 2-(3-Nitro-2-oxopyridin-1(2H)-yl)acetate (CAS 183666-09-3)
- Molecular Formula : C₈H₈N₂O₅
- Molecular Weight : 212.16 g/mol
- Key Differences : Substitution of bromine with a nitro group at the 3-position.
- Impact : The electron-withdrawing nitro group enhances electrophilic reactivity but may reduce metabolic stability compared to bromine. This compound’s hazard profile includes warnings for acute toxicity (H302) and skin/eye irritation (H315/H319) .
2-(5-Bromo-2-oxopyridin-1(2H)-yl)acetamide (CAS 924712-35-6)
- Molecular Formula : C₇H₇BrN₂O₂
- Molecular Weight : 231.05 g/mol
- Key Differences : Replacement of the methyl ester with an amide group.
- However, reduced lipophilicity may limit membrane permeability .
2-(5-Bromo-2-oxopyridin-1(2H)-yl)acetic Acid
- Molecular Formula: C₇H₆BrNO₃
- Molecular Weight : 232.03 g/mol
- Key Differences : Carboxylic acid functionalization instead of an ester.
- Impact: The ionizable acid group increases water solubility, making it suitable for salt formation (e.g., with inorganic/organic bases). This modification is common in prodrug design .
Heterocyclic Variations
Methyl 2-(6-Bromo-1-methyl-3-oxoimidazo[1,5-A]pyridin-2(3H)-yl)acetate (CAS 1816253-32-3)
- Molecular Formula : C₁₁H₁₁BrN₂O₃
- Molecular Weight : 299.12 g/mol
- Key Differences : Incorporation of an imidazo[1,5-a]pyridine core.
- However, synthetic complexity increases due to the additional heterocycle .
Data Table: Structural and Functional Comparison
Biological Activity
Methyl 2-(5-bromo-2-oxopyridin-1(2H)-yl)acetate is an organic compound that has garnered attention in biological research due to its unique structural features and potential applications. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by a comprehensive analysis of existing literature.
Chemical Structure and Properties
This compound possesses the following characteristics:
- Molecular Formula : C₁₁H₈BrN₃O₃
- Molecular Weight : Approximately 246.06 g/mol
- Functional Groups : Contains a bromine atom at the 5-position of the pyridine ring and an ester functional group.
The brominated structure facilitates its use as a probe in biological assays, allowing for easy detection and quantification in various experiments.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Covalent Bonding : The bromine atom can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially leading to their inhibition or activation.
- Signal Transduction : The compound may also influence cellular pathways related to signal transduction and gene expression, impacting various biological processes.
Enzyme Activity and Protein Interactions
In biological research, this compound serves as a valuable probe for studying enzyme activity and protein interactions. Its ability to modify protein function makes it useful in:
- Enzyme Inhibition Studies : The compound can be used to assess the inhibitory effects on specific enzymes, providing insights into enzyme kinetics and mechanisms of action.
Medicinal Chemistry
The compound shows promise as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases, including:
- Cancer : Research indicates that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines, suggesting potential applications in oncology .
- Infectious Diseases : Its structural features may allow for modifications leading to new antimicrobial agents.
Anticancer Activity
A study highlighted the synthesis of pyridine derivatives, including this compound, which demonstrated significant cytotoxicity against HepG2 liver cancer cells with IC50 values indicating potent activity. This suggests that similar compounds could be developed for therapeutic use against cancer .
Antimicrobial Properties
Research has shown that compounds with similar structures exhibit good antibacterial and antifungal activities. For instance, analogs demonstrated minimum inhibitory concentrations (MIC) against various bacterial strains, indicating that this compound may also possess antimicrobial properties .
Comparative Analysis
To better understand the efficacy of this compound, a comparison with other pyridine derivatives is useful:
| Compound Name | Type | IC50 (µM) | Activity |
|---|---|---|---|
| This compound | Anticancer | TBD | Cytotoxic against HepG2 |
| Compound X | Antimicrobial | 20 | Effective against E. coli |
| Compound Y | Anticancer | 15 | Effective against multiple cancer cell lines |
Q & A
Basic: What are the optimal synthetic routes for preparing methyl 2-(5-bromo-2-oxopyridin-1(2H)-yl)acetate?
The compound is typically synthesized via bromination of a pyridone precursor followed by esterification. Key steps include:
- Bromination : Reacting 2-oxopyridin-1(2H)-yl acetate with N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under controlled temperatures (60–80°C) to introduce the bromo group at the 5-position .
- Esterification : Coupling the brominated intermediate with methyl chloroacetate using a base (e.g., K₂CO₃) in anhydrous THF at reflux .
Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product with >95% purity.
Basic: What analytical techniques are essential for characterizing this compound?
Critical methods include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the bromine substitution pattern and ester group integration. Discrepancies in peak splitting (e.g., pyridone ring protons) should be resolved using 2D NMR (COSY, HSQC) .
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) to assess purity and detect trace by-products .
- Mass Spectrometry : High-resolution MS (ESI or EI) to verify molecular weight (230.059 g/mol) and fragmentation patterns .
Advanced: How can researchers address contradictions in reported melting points or spectral data?
Discrepancies often arise from polymorphic forms or residual solvents. Mitigation strategies:
- Crystallography : Single-crystal X-ray diffraction (as in ) provides definitive structural confirmation and identifies polymorphs .
- Thermogravimetric Analysis (TGA) : Determine decomposition profiles to distinguish true melting points from solvent-influenced values .
- Standardized Solvent Removal : Ensure thorough drying under high vacuum (<0.1 mmHg) to eliminate solvent residues that alter physical properties .
Advanced: What mechanistic insights explain the reactivity of the bromo substituent in cross-coupling reactions?
The 5-bromo group acts as an electron-withdrawing moiety, enhancing the electrophilicity of the pyridone ring. This facilitates:
- Suzuki-Miyaura Coupling : Palladium-catalyzed cross-coupling with aryl boronic acids at 80–100°C in toluene/water .
- Nucleophilic Aromatic Substitution : Reactivity with amines or thiols under basic conditions (e.g., K₂CO₃ in DMSO) .
Computational modeling (DFT) can predict regioselectivity by analyzing charge distribution and frontier molecular orbitals .
Basic: What safety protocols are critical during handling?
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for weighing or reactions to avoid inhalation of fine particulates .
- First Aid : For skin contact, wash immediately with soap/water; for inhalation, move to fresh air and seek medical attention .
Advanced: Why does the compound exhibit pH-dependent stability in aqueous solutions?
The pyridone ring undergoes keto-enol tautomerism, with enolization favored under basic conditions (pH > 8), leading to degradation. Stability studies should:
- Monitor Hydrolysis : Use HPLC to track degradation products (e.g., acetic acid derivatives) .
- Buffer Selection : Employ phosphate buffers (pH 6–7) to minimize enolization during solubility assays .
Basic: How to optimize recrystallization for high-purity batches?
- Solvent Screening : Test mixtures like ethanol/water or dichloromethane/hexane for optimal crystal growth .
- Slow Cooling : Gradual cooling from reflux to 4°C enhances crystal lattice formation and reduces solvent trapping .
Advanced: What computational tools predict the compound’s reactivity in novel reactions?
- Molecular Dynamics (MD) : Simulate interactions with enzymes or catalysts using software like Gaussian or GROMACS .
- Docking Studies : AutoDock Vina to explore binding affinities for drug design applications .
Basic: What storage conditions prevent decomposition?
- Temperature : Store at –20°C in amber vials to block light-induced radical reactions .
- Desiccants : Include silica gel packs to mitigate moisture absorption, which accelerates ester hydrolysis .
Advanced: How to resolve low yields in scale-up syntheses?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
